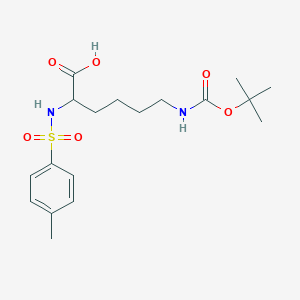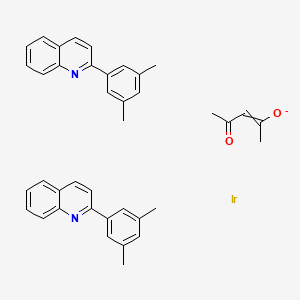
Ir(mphq)2(acac)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ir(mphq)2(acac) typically involves the reaction of iridium trichloride hydrate with 2-(3,5-dimethylphenyl)-4-methylquinoline and acetylacetone. The reaction is carried out in the presence of a base, such as sodium carbonate, under reflux conditions. The product is then purified through sublimation to achieve high purity levels .
Industrial Production Methods
In an industrial setting, the production of Ir(mphq)2(acac) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Ir(mphq)2(acac) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of iridium(IV) complexes.
Reduction: Reduction reactions can convert Ir(mphq)2(acac) back to its iridium(II) state.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of phosphines or other coordinating ligands under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(IV) complexes, while substitution reactions can produce a variety of iridium complexes with different ligands .
Scientific Research Applications
Ir(mphq)2(acac) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ir(mphq)2(acac) involves its ability to emit light through phosphorescence. When excited by an external energy source, the compound undergoes intersystem crossing from the singlet excited state to the triplet excited state. The radiative decay from the triplet state to the ground state results in the emission of light. This process is facilitated by the heavy atom effect of iridium, which enhances spin-orbit coupling and promotes efficient intersystem crossing .
Comparison with Similar Compounds
Similar Compounds
Iridium(III) bis(2-(3,5-dimethylphenyl)quinoline)(acetylacetonate) (Ir(dmpq)2(acac)): Known for its high quantum efficiency and used as a red phosphorescent emitter in OLEDs.
Iridium(III) bis(1-phenylisoquinoline)(acetylacetonate) (Ir(piq)2(acac)): Widely used as an efficient phosphorescent red emitter dopant material in PhOLED devices.
Iridium(III) bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate) (Ir(MDQ)2(acac)): Another effective phosphorescent emitter employed in OLEDs.
Uniqueness
Ir(mphq)2(acac) stands out due to its specific ligand structure, which provides unique optical and electronic properties. Its high stability and efficiency make it a preferred choice for applications in OLEDs and other optoelectronic devices .
Properties
CAS No. |
1056874-46-4 |
|---|---|
Molecular Formula |
C39H37IrN2O2- |
Molecular Weight |
757.9 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)quinoline;iridium;4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C17H15N.C5H8O2.Ir/c2*1-12-9-13(2)11-15(10-12)17-8-7-14-5-3-4-6-16(14)18-17;1-4(6)3-5(2)7;/h2*3-11H,1-2H3;3,6H,1-2H3;/p-1 |
InChI Key |
LSFVPDRBUKBHEX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC3=CC=CC=C3C=C2)C.CC1=CC(=CC(=C1)C2=NC3=CC=CC=C3C=C2)C.CC(=CC(=O)C)[O-].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B13384528.png)
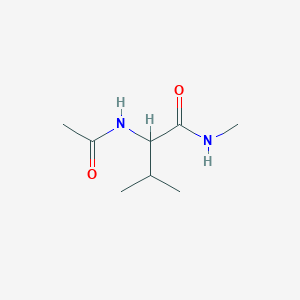
![tert-butyl N-(3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B13384538.png)

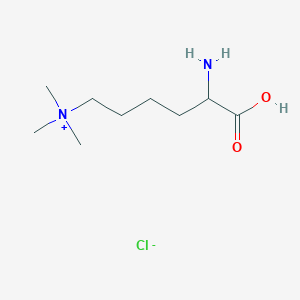
![(Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime](/img/structure/B13384547.png)
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride](/img/structure/B13384557.png)
![tert-butyl N-[(E)-[1-amino-2-(4-chlorophenoxy)ethylidene]amino]carbamate](/img/structure/B13384564.png)

![[4-[3-[Tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B13384575.png)
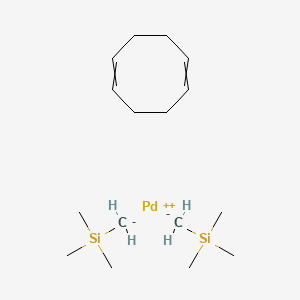
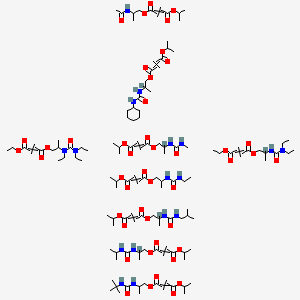
![(2S,3S,4S,5R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13384608.png)
